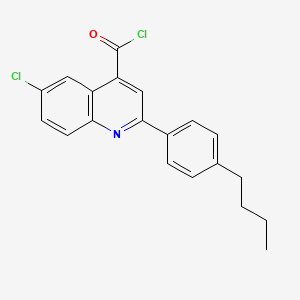
2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride
説明
The compound “2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C20H18ClNO . It is used in proteomics research .
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride” consists of 20 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . The molecular weight is 323.82 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common reaction involving this type of compound . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .科学的研究の応用
Catalysis and Chemical Reactions
2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride is utilized in various chemical reactions and catalytic processes. For instance, palladium charcoal-catalyzed Suzuki-Miyaura coupling has been demonstrated to be effective in producing coupling products from haloquinolines, including chloroquinolines (Tagata & Nishida, 2003). Additionally, cyclization processes involving quinoline compounds have been studied, leading to the synthesis of various heterocyclic compounds (Vorbrüggen, Bohn, & Krolikiewicz, 1990).
Fluorescence Derivatization
6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related compound, has been found to be a sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, highlighting the potential of similar quinoline derivatives in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).
Structural Analysis and Crystallography
Research has also focused on the structural analysis of chloroquinoline derivatives. Studies involving X-ray crystallography have provided insights into the molecular structure and interactions of compounds like 1-{6-chloro-2-[(2-chloro-3-quinolyl)methoxy]-4-phenyl-3-quinolyl}ethan-1-one, which shares structural similarities with 2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride (Khan et al., 2010).
Synthesis of Heterocyclic Compounds
The reactivity of chloroquinoline derivatives is a significant area of interest, with studies exploring their use in synthesizing diverse heterocyclic compounds. For example, cyclometalated complexes of similar compounds have been investigated for their luminescent properties and potential applications in catalytic reactions (Xu et al., 2014).
特性
IUPAC Name |
2-(4-butylphenyl)-6-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c1-2-3-4-13-5-7-14(8-6-13)19-12-17(20(22)24)16-11-15(21)9-10-18(16)23-19/h5-12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWFGTHFKCQWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






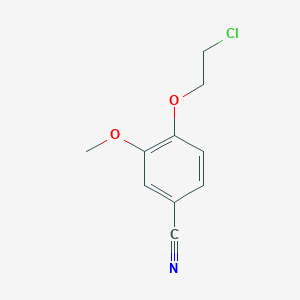
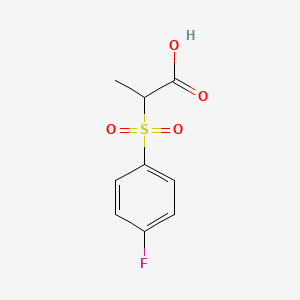
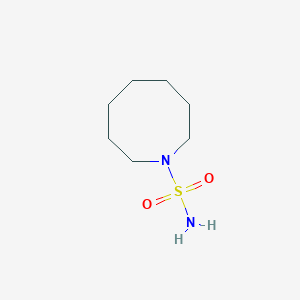
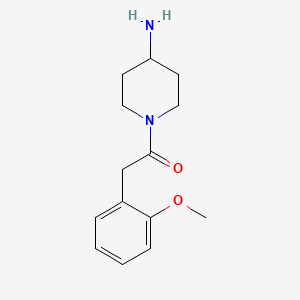
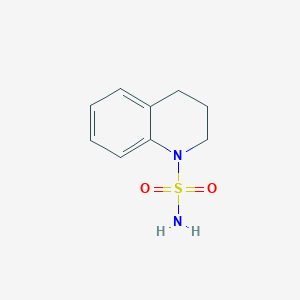

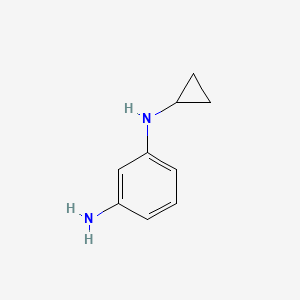
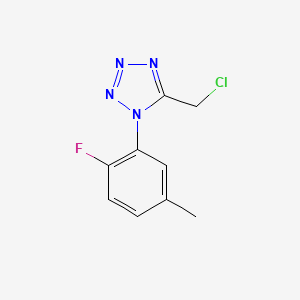
![2-[(3-Bromopropoxy)methyl]oxolane](/img/structure/B1372790.png)
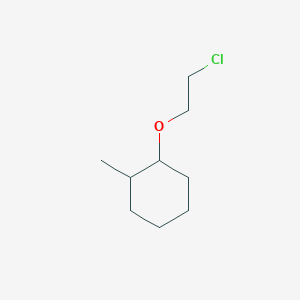
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)